molecular formula C16H16F2 B14181557 4'-Butyl-2,3-difluoro-1,1'-biphenyl CAS No. 928304-40-9

4'-Butyl-2,3-difluoro-1,1'-biphenyl

Cat. No.: B14181557
CAS No.: 928304-40-9
M. Wt: 246.29 g/mol
InChI Key: FZNXYQURYFBYLW-UHFFFAOYSA-N
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Description

4’-Butyl-2,3-difluoro-1,1’-biphenyl is a chemical compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a butyl group attached to the fourth position of one ring and two fluorine atoms attached to the second and third positions of the same ring. The presence of fluorine atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4’-Butyl-2,3-difluoro-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

In an industrial setting, the production of 4’-Butyl-2,3-difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

4’-Butyl-2,3-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Butyl-2,3-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Butyl-2,3-difluoro-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can influence its electronic distribution and reactivity, enhancing its interactions with biological targets. For example, fluorinated biphenyl compounds can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4’-Butyl-2,3-difluoro-1,1’-biphenyl can be compared with other similar compounds, such as:

The uniqueness of 4’-Butyl-2,3-difluoro-1,1’-biphenyl lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties.

Properties

CAS No.

928304-40-9

Molecular Formula

C16H16F2

Molecular Weight

246.29 g/mol

IUPAC Name

1-(4-butylphenyl)-2,3-difluorobenzene

InChI

InChI=1S/C16H16F2/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(17)16(14)18/h4,6-11H,2-3,5H2,1H3

InChI Key

FZNXYQURYFBYLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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